molecular formula C19H25N7O B6460463 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2549009-54-1

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B6460463
CAS No.: 2549009-54-1
M. Wt: 367.4 g/mol
InChI Key: WJBMDGVOCHXCTA-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine” is a complex organic molecule that contains several functional groups, including a cyclopenta[d]pyrimidin-4-yl group, a piperazin-1-yl group, and a morpholine group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrimidine ring, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several heterocyclic rings. The cyclopenta[d]pyrimidin-4-yl group, for example, is a bicyclic structure with a five-membered ring fused to a pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring is known to be involved in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the piperazine ring could potentially make the compound basic .

Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include investigating its potential as a pharmaceutical compound, if applicable .

Properties

IUPAC Name

4-[2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-2-15-16(3-1)21-14-22-18(15)25-6-8-26(9-7-25)19-20-5-4-17(23-19)24-10-12-27-13-11-24/h4-5,14H,1-3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBMDGVOCHXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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